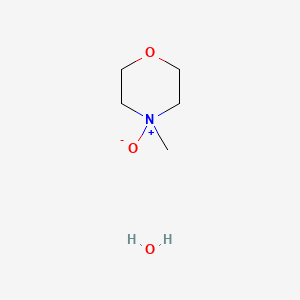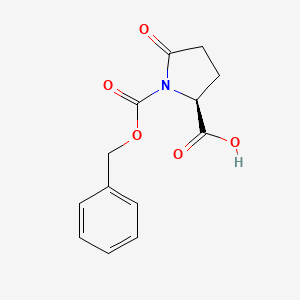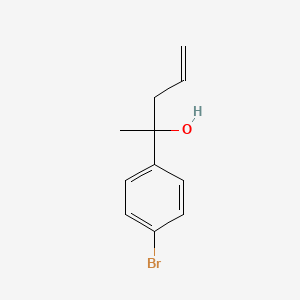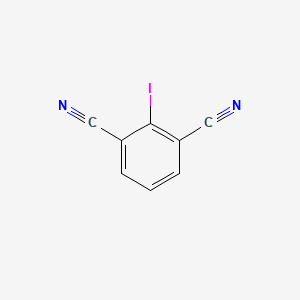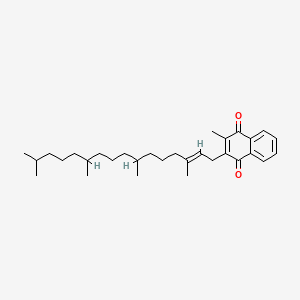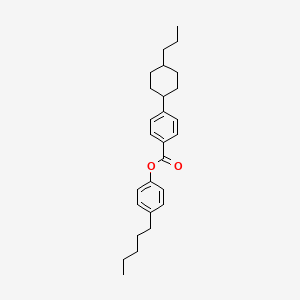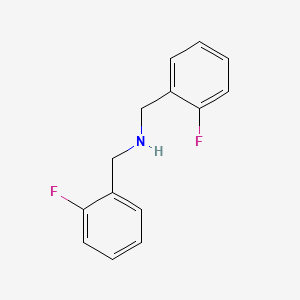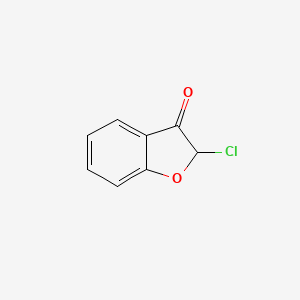
Butyl 2-(4-hydroxyphenoxy)propanoate
説明
Butyl 2-(4-hydroxyphenoxy)propanoate, also known as DHBU, is a transparent or canary yellow liquid . It is used as an important intermediate of a new type of herbicide, such as Cyhalofop-butyl .
Synthesis Analysis
The synthesis of Butyl 2-(4-hydroxyphenoxy)propanoate involves the reaction of Resorcinol with chloropropionic acid butyl ester in the presence of acetone and potassium carbonate . The reaction is carried out at 100°C, with the chloropropionic acid butyl ester being added dropwise over a period of 8 hours. The reaction is then continued for an additional 10 hours .Molecular Structure Analysis
The molecular formula of Butyl 2-(4-hydroxyphenoxy)propanoate is C13H18O4 . Its molecular weight is 238.28 . The InChI code for this compound is 1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 .Physical And Chemical Properties Analysis
Butyl 2-(4-hydroxyphenoxy)propanoate is a colorless and pale yellow, oily liquid . It has a molecular weight of 238.28 .科学的研究の応用
Application in Synthesis of Lipophilic Antioxidants
Butyl 2-(4-hydroxyphenoxy)propanoate has been evaluated for use in the synthesis of lipophilic antioxidants. Freeze-dried Yarrowia lipolytica biomass was successfully applied as a biocatalyst in the synthesis of esters of phenylpropanoic acid derivatives, with Butyl 2-(4-hydroxyphenoxy)propanoate showing promising results. This synthesis process holds potential for producing food additives with antioxidant properties in lipid-rich food matrices (Zieniuk et al., 2020).
Role in Hydrolysis Dynamics Studies
The compound has been studied in the context of hydrolysis dynamics. Research has shown that the stability and hydrolysis products of cyhalofop-butyl, which includes Butyl 2-(4-hydroxyphenoxy)propanoate, are influenced by pH and temperature conditions. This research provides insight into the chemical behavior and degradation pathways of such compounds in various environmental conditions (Zhu Guonian, 2009).
Investigation in Photodegradation
Butyl 2-(4-hydroxyphenoxy)propanoate has been a subject of study in photodegradation research. This involves examining how the compound degrades under different irradiation wavelengths and in various catalysts' presence. Such studies are crucial for understanding the environmental fate of these compounds when exposed to light, which is relevant for environmental safety and pollution control (Pinna & Pusino, 2011).
Safety and Hazards
Butyl 2-(4-hydroxyphenoxy)propanoate is associated with several safety hazards. It has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and obtaining special instructions before use .
特性
IUPAC Name |
butyl 2-(4-hydroxyphenoxy)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O4/c1-3-4-9-16-13(15)10(2)17-12-7-5-11(14)6-8-12/h5-8,10,14H,3-4,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNXVFDGEQKYAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(C)OC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane](/img/structure/B3430227.png)
